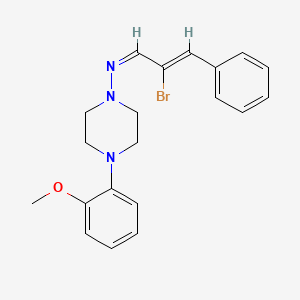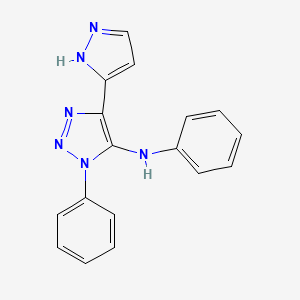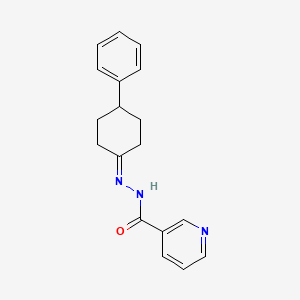![molecular formula C25H22ClNO3 B5917499 8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one](/img/structure/B5917499.png)
8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a benzyl(ethyl)amino group and a 4-chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one typically involves multi-step organic reactions. One common method is the condensation of 4-chlorobenzaldehyde with 7-hydroxy-4-chromenone in the presence of a base to form an intermediate. This intermediate is then reacted with benzyl(ethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-chromenone: A simpler chromenone derivative with similar structural features.
4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group, which may exhibit similar chemical reactivity.
Benzyl(ethyl)amine derivatives: Compounds with the benzyl(ethyl)amine group, known for their biological activity.
Uniqueness
8-[[Benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
8-[[benzyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-2-27(14-17-6-4-3-5-7-17)15-21-23(28)13-12-20-24(29)22(16-30-25(20)21)18-8-10-19(26)11-9-18/h3-13,16,28H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCQDSLSXMMQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Aziridine, 1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)-](/img/structure/B5917421.png)
![N~1~-(4-ETHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5917422.png)
![N-(3-METHOXYPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5917428.png)
![3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)



![N-{(E)-1-(3,4-DIMETHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-1-BENZENESULFONAMIDE](/img/structure/B5917489.png)
![(2Z,5Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5917494.png)

![4-[(4-benzylpiperazin-1-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5917534.png)
